Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
Description
Methyl 5-methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is an isoxazole derivative characterized by a trifluoromethylphenyl substituent at the 3-position and a methyl ester group at the 4-position of the isoxazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery .
Properties
IUPAC Name |
methyl 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(17-20-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBAZPPUNLUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Detailed Stepwise Preparation
Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester
- Reactants: Ethylacetoacetate, triethylorthoformate, and acetic anhydride.
- Conditions: Heating at 75–150 °C, preferably 100–110 °C.
- Outcome: Formation of ethyl ethoxymethyleneacetoacetic ester along with a non-reactive by-product.
- Purification: Optional distillation under reduced pressure to separate the non-reactive component.
Step 2: Cyclization to Ethyl-5-Methylisoxazole-4-Carboxylate
- Reactants: Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt.
- Conditions: Temperature range of −20 °C to 10 °C.
- Reaction: Hydroxylamine reacts with the ethoxymethyleneacetoacetic ester to form the isoxazole ring.
- Notes: Using hydroxylamine sulfate leads to a clearer reaction mixture and reduces isomeric impurities compared to hydroxylamine hydrochloride.
Step 3: Hydrolysis to 5-Methylisoxazole-4-Carboxylic Acid
- Reactants: Ethyl-5-methylisoxazole-4-carboxylate and strong acid (e.g., mixture of glacial acetic acid and concentrated hydrochloric acid in a 2:1 ratio).
- Conditions: Acidic hydrolysis under controlled temperature.
- Outcome: Conversion of the ester group to the corresponding carboxylic acid.
- Purification: Crystallization using solvents such as toluene, acetic acid, or their mixtures to obtain high-purity acid.
Step 4: Conversion to 5-Methylisoxazole-4-Carbonyl Chloride
- Reactants: Crystallized 5-methylisoxazole-4-carboxylic acid and thionyl chloride.
- Conditions: Reaction at room temperature to 50 °C, optionally in solvents like toluene or acetonitrile.
- Notes: Use of anhydrous thionyl chloride is critical to avoid hydrolysis and impurities.
Step 5: Formation of Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- Reactants: 5-Methylisoxazole-4-carbonyl chloride, 4-(trifluoromethyl)aniline, and an amine base (e.g., triethylamine).
- Conditions: Reaction temperature between 0 °C and 50 °C.
- Technique: Reverse addition method where the amine and base mixture is added dropwise to the acid chloride to minimize by-product formation.
- Outcome: Formation of the desired amide or ester compound with high purity and yield.
Reaction Parameters and Optimization
| Step | Key Reactants | Temperature Range (°C) | Reaction Time | Solvents/Notes |
|---|---|---|---|---|
| 1 | Ethylacetoacetate, triethylorthoformate, acetic anhydride | 75–150 (preferably 100–110) | 30 min to 3 hours | Distillation under reduced pressure for purification |
| 2 | Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate/trifluoroacetate salt | −20 to 10 | Minutes to 5 hours | Use of hydroxylamine sulfate reduces impurities |
| 3 | Ethyl-5-methylisoxazole-4-carboxylate, strong acid | Ambient to reflux | Variable | Crystallization in toluene/acetic acid mixture |
| 4 | 5-Methylisoxazole-4-carboxylic acid, thionyl chloride | 0 to 50 | Minutes to 2 hours | Anhydrous conditions, toluene preferred solvent |
| 5 | Acid chloride, 4-(trifluoromethyl)aniline, triethylamine | 0 to 50 | Minutes to 2 hours | Reverse addition technique to minimize by-products |
Summary Table of Key Advantages
| Aspect | Improvement/Advantage |
|---|---|
| Use of hydroxylamine sulfate | Reduced isomeric impurities and clearer reaction mixture |
| Reverse addition technique | Minimized by-product formation (CATA reduced to 0.0006%) |
| Crystallization of acid intermediate | Enhanced purity and yield |
| Reaction conditions optimization | High HPLC potency (99.8–100%) without distillation |
This detailed synthesis pathway and analysis provide a robust framework for the preparation of this compound, ensuring high yield, purity, and reproducibility for research and industrial applications.
Chemical Reactions Analysis
Cyclocondensation and Ring-Forming Reactions
The isoxazole ring in this compound can be synthesized via (3+2) cycloaddition reactions. For example:
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Nitrile oxide-alkyne cycloaddition : Carbethoxyformonitrile oxide reacts with acetylenic dipolarophiles to form the isoxazole scaffold. This method is often accelerated using microwave irradiation , achieving yields >90% under solvent-free conditions .
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Cyclization of oximes : Oxime derivatives derived from aryl aldehydes react with TsN(Cl)Na·3H₂O to generate nitrile oxide intermediates, which undergo cycloaddition with alkynes (e.g., glycosyl olefinic esters) to form substituted isoxazoles .
Table 1: Key Cyclocondensation Conditions
Ester Hydrolysis and Carboxylic Acid Formation
The methyl ester undergoes acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid:
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Acidic hydrolysis : Treatment with HCl in glacial acetic acid (2:1 ratio) cleaves the ester group, yielding 5-methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylic acid. This reaction typically requires reflux for 6 hours .
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Enzymatic hydrolysis : Lipases or esterases in buffered aqueous solutions (pH 7–8) at 37°C can selectively hydrolyze the ester without affecting the trifluoromethyl group.
Table 2: Hydrolysis Reaction Parameters
| Condition | Reagents | Temperature/Time | Yield | Source |
|---|---|---|---|---|
| Acidic | HCl, glacial acetic acid (2:1) | Reflux, 6 h | >85% | |
| Enzymatic | Lipase, pH 7.4 buffer | 37°C, 24 h | ~60% |
Amide Formation via Condensation with Amines
The ester reacts with primary or secondary amines through nucleophilic acyl substitution , forming pharmacologically relevant amides:
-
Direct aminolysis : Heating with amines (e.g., 4-trifluoromethylaniline) in acetonitrile or tetrahydrofuran at 60–80°C for 2–5 hours yields amides like leflunomide analogs .
-
Coupling agents : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane facilitates amide bond formation at room temperature .
Table 3: Amide Synthesis Pathways
| Method | Reagents/Conditions | Reaction Time | Yield | Source |
|---|---|---|---|---|
| Direct aminolysis | 4-Trifluoromethylaniline, 80°C, THF | 3 h | 70–75% | |
| DCC/DMAP coupling | DCC, DMAP, CH₂Cl₂, RT | 24 h | 85–90% |
Transesterification Reactions
The methyl ester can undergo transesterification with alcohols (e.g., ethanol, benzyl alcohol) under acidic or basic conditions:
-
Acid-catalyzed : HCl or H₂SO₄ in excess alcohol at reflux temperatures (70–100°C) for 4–8 hours .
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Base-catalyzed : Sodium methoxide in methanol at 60°C for 2 hours, achieving >90% conversion .
Electrophilic Aromatic Substitution (EAS)
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Nitration : Fuming HNO₃/H₂SO₄ at 100°C for 12 hours introduces a nitro group meta to the trifluoromethyl substituent.
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Sulfonation : Oleum (20% SO₃) at 120°C for 6 hours yields the sulfonic acid derivative.
Key Structural Influences on Reactivity
-
Isoxazole Ring : The electron-deficient nature of the isoxazole core directs electrophilic attacks to the 5-position.
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Trifluoromethyl Group : Enhances lipophilicity and stabilizes intermediates via inductive effects.
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Ester Functionality : Serves as a versatile handle for hydrolysis, aminolysis, or transesterification .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly as a precursor to immunosuppressive agents like leflunomide . Experimental protocols should prioritize metal-free and microwave-assisted methods to align with green chemistry principles .
Scientific Research Applications
Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring system can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Trifluoromethyl vs. The strong electron-withdrawing nature of -CF₃ also stabilizes the isoxazole ring against metabolic degradation .
- Thiophene vs. Aromatic Rings : Compounds with thiophene substituents (e.g., 45p) exhibit enhanced π-π interactions due to sulfur’s polarizability, which may influence binding to aromatic residues in biological targets .
Ester Group Variations
- Methyl vs. Ethyl Esters: Methyl esters (as in the target compound) generally hydrolyze faster than ethyl esters, affecting bioavailability. Ethyl esters in analogs like C₁₃H₁₃NO₃ may prolong half-life in vivo .
- Chloromethyl Substituents : The chloromethyl group in 4-(chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole introduces a reactive site for nucleophilic substitution, enabling further derivatization but reducing stability .
Biological Activity
Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate, also known as a derivative of isoxazole, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C13H10F3NO3
- Molecular Weight : 285.22 g/mol
- CAS Number : 175276-89-8
- IUPAC Name : Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxylate
1. Anti-inflammatory Properties
Research indicates that compounds related to methyl isoxazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that these compounds inhibit pro-inflammatory cytokines, such as TNFα and IL-1β, which are critical in inflammatory responses. The IC50 values for these compounds ranged from to , showcasing their potency in modulating inflammatory pathways .
2. Antimicrobial Activity
Methyl isoxazole derivatives have shown moderate antimicrobial activity against various bacterial strains. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MIC) around , indicating potential as an antimicrobial agent .
The mechanism of action for this compound involves the inhibition of specific enzymes involved in inflammatory processes and microbial growth. The structure-activity relationship studies suggest that the trifluoromethyl group enhances lipophilicity and bioavailability, which may contribute to its biological efficacy .
Case Study 1: Antiarthritic Effects
A study involving a related compound (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) demonstrated significant antiarthritic effects in animal models. The compound was administered orally and showed absorption with plasma concentrations comparable to established antiarthritic drugs within 24 hours post-administration .
Case Study 2: Cytokine Inhibition
In vitro assays revealed that methyl isoxazole derivatives effectively inhibited the release of IL-6 from chondrocytes stimulated by pro-inflammatory cytokines. The most active compound exhibited an IC50 value of against p38 MAPK, a key target in inflammatory signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., cyclooxygenase or kinase enzymes). Validate predictions with SAR studies by synthesizing analogs with modified substituents. MD simulations can assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
